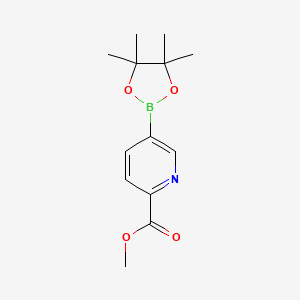

Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate

Description

Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate (CAS: 957065-99-5) is a boronic ester derivative featuring a pyridine ring substituted with a methyl ester group at the 2-position and a pinacol boronate group at the 5-position. Its molecular formula is C₁₃H₁₈BNO₄, with a molecular weight of 263.1 g/mol . Key properties include:

- Boiling point: 383.9 ± 27.0 °C (predicted)

- Density: 1.12 g/cm³

- pKa: 1.68 ± 0.12 (indicative of moderate acidity typical for boronic esters)

- Storage: Requires inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis .

This compound is widely used in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl structures, leveraging the boronate group’s reactivity with aryl halides under palladium catalysis .

Properties

IUPAC Name |

methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BNO4/c1-12(2)13(3,4)19-14(18-12)9-6-7-10(15-8-9)11(16)17-5/h6-8H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXKFGVRURWXXKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60674322 | |

| Record name | Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60674322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957065-99-5 | |

| Record name | Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60674322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methoxycarbonyl-5-pyridineboronic acid, pinacol ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate can be synthesized through a multi-step process. One common method involves the borylation of methyl 5-bromopicolinate with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction typically occurs under an inert atmosphere at elevated temperatures .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate undergoes various chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst.

Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid or other oxidized derivatives.

Common Reagents and Conditions

Palladium Catalysts: Commonly used in cross-coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic ester.

Oxidizing Agents: Such as hydrogen peroxide or sodium perborate for oxidation reactions.

Major Products

Cross-Coupling Products: Biaryl compounds or other coupled products.

Oxidized Derivatives: Boronic acids or other oxidized forms.

Substituted Esters: Various functionalized esters depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

Boronic Esters in Cross-Coupling Reactions

Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate serves as a valuable boronic ester in Suzuki-Miyaura cross-coupling reactions. These reactions are essential for forming carbon-carbon bonds and are widely used to synthesize biaryl compounds and other complex organic molecules. The presence of the dioxaborolane group stabilizes the boron atom, facilitating its participation in these coupling reactions .

Functionalization of Aromatic Compounds

The compound can be used to functionalize aromatic systems through electrophilic substitution reactions. The introduction of various functional groups onto the aromatic ring enhances the diversity of chemical entities that can be synthesized from this precursor .

Medicinal Chemistry

Potential Anticancer Agents

Research has indicated that derivatives of methyl picolinate exhibit potential anticancer properties. The incorporation of the dioxaborolane moiety may enhance the biological activity of these compounds by improving their solubility and bioavailability . Studies exploring the structure-activity relationship (SAR) of these compounds have shown promising results in inhibiting tumor growth in vitro.

Drug Delivery Systems

this compound can also be utilized in drug delivery systems. Its ability to form stable complexes with certain drugs may enhance the efficacy and targeted delivery of therapeutic agents . This application is particularly relevant in developing targeted therapies for diseases such as cancer.

Material Science

Development of Functional Materials

The compound's unique properties allow it to be incorporated into polymer matrices to create functional materials with specific properties. For instance, it can be used to develop sensors or catalysts due to its ability to undergo reversible reactions involving boron .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate primarily involves its role as a boronic ester in cross-coupling reactions. The boron atom forms a complex with the palladium catalyst, facilitating the transfer of the organic group to the halide substrate. This process involves the formation of a palladium-boron intermediate, which undergoes reductive elimination to form the coupled product .

Comparison with Similar Compounds

Ethyl 5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Picolinate

- CAS : 1428761-14-1

- Molecular Formula: C₁₄H₂₀BNO₄

- Key Differences : Ethyl ester substituent instead of methyl.

- However, steric hindrance may marginally reduce coupling efficiency compared to the methyl analog .

Methyl 4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Picolinate

- CAS : 957062-72-5

- Molecular Formula: C₁₃H₁₈BNO₄ (same as target compound)

- Key Differences : Boronate group at the 4-position of the pyridine ring.

- Impact : Altered regioselectivity in cross-coupling reactions. The meta-substitution (relative to the ester) may reduce electronic conjugation, affecting reactivity .

N-Methyl-5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Picolinamide

- CAS : 1313738-91-8

- Molecular Formula : C₁₃H₁₉BN₂O₃

- Key Differences : Methylamide replaces the methyl ester.

- Impact : The amide group reduces electrophilicity at the carbonyl carbon, diminishing susceptibility to hydrolysis. This enhances stability but may require harsher conditions for coupling reactions .

Substituent Effects on Reactivity and Stability

Electron-Withdrawing Groups (EWGs)

Electron-Donating Groups (EDGs)

Suzuki-Miyaura Coupling

The target compound has been employed in synthesizing trifluoromethyl-substituted pyrroles (e.g., Methyl 5-(4-(trifluoromethyl)phenyl)-1H-pyrrole-2-carboxylate), demonstrating high yields (>80%) under mild Pd catalysis .

Comparative Reactivity

| Compound | Coupling Efficiency (Yield%) | Solubility in THF |

|---|---|---|

| Methyl 5-isomer (Target) | 85–90% | High |

| Ethyl 5-isomer | 80–85% | Moderate |

| Methyl 4-isomer | 70–75% | High |

| N-Methylamide analog | 60–65% | Low |

Biological Activity

Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate (CAS No. 957065-99-5) is a boron-containing compound that has garnered interest for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C13H18BNO4

- Molecular Weight : 263.10 g/mol

- CAS Number : 957065-99-5

- Purity : Typically >97% in commercial preparations

The biological activity of this compound is primarily attributed to its interaction with biological macromolecules through boron chemistry. Boron compounds are known to influence various biological processes due to their ability to form complexes with biomolecules such as proteins and nucleic acids.

Key Mechanisms:

- Enzyme Inhibition : Boron compounds can inhibit certain enzymes by forming stable complexes with them. This can alter metabolic pathways and affect cellular functions.

- Antioxidant Activity : Some studies suggest that boron compounds exhibit antioxidant properties that can mitigate oxidative stress in cells.

- Cellular Signaling Modulation : The compound may influence signaling pathways by interacting with receptors or secondary messengers within cells.

Anticancer Potential

Recent research has indicated that boron-containing compounds like this compound may have anticancer properties. A study highlighted its potential in inhibiting the proliferation of cancer cells through apoptosis induction and cell cycle arrest mechanisms.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary findings suggest that it may possess activity against certain bacterial strains and fungi, potentially making it useful in developing new antimicrobial agents.

Case Studies

-

In Vitro Studies on Cancer Cell Lines

- A study conducted on various cancer cell lines demonstrated that this compound reduced cell viability significantly compared to control groups.

- The mechanism involved the induction of apoptosis as confirmed by flow cytometry analysis.

-

Antimicrobial Efficacy

- In a laboratory setting, the compound was tested against Staphylococcus aureus and Escherichia coli. Results showed a notable reduction in bacterial growth at specific concentrations.

- The Minimum Inhibitory Concentration (MIC) values were determined to assess efficacy.

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C13H18BNO4 |

| Molecular Weight | 263.10 g/mol |

| CAS Number | 957065-99-5 |

| Anticancer Activity | Induces apoptosis in cancer cells |

| Antimicrobial Activity | Effective against S. aureus and E. coli |

| Purity | >97% |

Q & A

Q. Methodological Insight :

- Use Pd catalysts like Pd(dppf)Cl₂ for enhanced stability with heteroaromatic systems .

- Optimize base selection (e.g., Na₂CO₃) to balance reactivity and minimize protodeboronation .

What are standard reaction conditions for Suzuki-Miyaura coupling using this compound?

Basic Research Question

Typical conditions involve:

Q. Contradiction Analysis :

- reports higher yields with Na₂CO₃, while other studies suggest NaHCO₃ for sensitive substrates. This discrepancy highlights substrate-dependent base optimization .

What spectroscopic methods validate the structure of this compound and its derivatives?

Basic Research Question

Q. Methodological Note :

- Crystallography (via SHELX) resolves ambiguities in regiochemistry for derivatives, especially when steric effects distort NMR signals .

How does the ester group (methyl vs. ethyl) influence reactivity in cross-coupling?

Advanced Research Question

The methyl ester in this compound offers:

Q. Data Comparison :

| Ester Group | Solubility in DME/Water | Coupling Yield (%)* |

|---|---|---|

| Methyl | High | 56–78 |

| Ethyl | Moderate | 42–65 |

| *Data extrapolated from . |

What storage conditions ensure the stability of this boronate ester?

Basic Research Question

Q. Validation :

- FTIR monitoring (B-O bond at ~1350 cm⁻¹) confirms stability over 6 months under recommended conditions .

How can crystallographic data resolve structural ambiguities in derivatives?

Advanced Research Question

SHELX software (e.g., SHELXL) refines X-ray diffraction data to:

Q. Case Study :

- A derivative (C₁₄H₁₉BO₄) showed distorted ester geometry via SHELX, clarifying unexpected reactivity in follow-up reactions .

What are the limitations of this compound in large-scale synthesis?

Advanced Research Question

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.